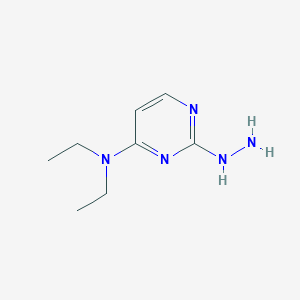

N,N-diethyl-2-hydrazinylpyrimidin-4-amine

Description

Properties

IUPAC Name |

N,N-diethyl-2-hydrazinylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N5/c1-3-13(4-2)7-5-6-10-8(11-7)12-9/h5-6H,3-4,9H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLXMGNCQUCFKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=NC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrimidine derivative, N,N-diethyl-2-hydrazinylpyrimidin-4-amine. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data for the characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, forming the core structure of numerous pharmaceuticals. The introduction of a hydrazinyl group at the 2-position and a diethylamino group at the 4-position of the pyrimidine ring is anticipated to confer unique pharmacological properties, making N,N-diethyl-2-hydrazinylpyrimidin-4-amine a compound of significant interest for further investigation. This guide details a feasible synthetic route and the expected analytical characterization of this target molecule.

Synthetic Pathway

The proposed synthesis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a two-step process commencing from the readily available starting material, 2,4-dichloropyrimidine. The initial step involves a nucleophilic aromatic substitution (SNAr) reaction with diethylamine to selectively form the intermediate, 2-chloro-N,N-diethylpyrimidin-4-amine. Subsequent treatment of this intermediate with hydrazine hydrate facilitates the introduction of the hydrazinyl moiety at the 2-position to yield the final product.

Experimental Protocols

Synthesis of 2-chloro-N,N-diethylpyrimidin-4-amine (Intermediate)

Materials:

-

2,4-Dichloropyrimidine

-

Diethylamine

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 eq).

-

Slowly add diethylamine (1.0 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-chloro-N,N-diethylpyrimidin-4-amine.

Synthesis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine (Final Product)

Materials:

-

2-chloro-N,N-diethylpyrimidin-4-amine

-

Hydrazine hydrate

-

Ethanol

-

Distilled water

-

Ethyl acetate

Procedure:

-

To a solution of 2-chloro-N,N-diethylpyrimidin-4-amine (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Add distilled water to the residue and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield N,N-diethyl-2-hydrazinylpyrimidin-4-amine.

Characterization Data

The following tables summarize the expected analytical data for N,N-diethyl-2-hydrazinylpyrimidin-4-amine. This data is predicted based on the chemical structure and typical values for similar compounds.

Table 1: Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₅N₅ |

| Molecular Weight | 181.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available (To be determined experimentally) |

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d, J = 5.6 Hz | 1H | H-6 (pyrimidine) |

| ~5.90 | d, J = 5.6 Hz | 1H | H-5 (pyrimidine) |

| ~5.50 | br s | 2H | -NH₂ (hydrazine) |

| ~4.00 | br s | 1H | -NH- (hydrazine) |

| 3.50 | q, J = 7.1 Hz | 4H | -N(CH₂CH₃)₂ |

| 1.20 | t, J = 7.1 Hz | 6H | -N(CH₂CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163.0 | C-4 (pyrimidine) |

| ~161.5 | C-2 (pyrimidine) |

| ~157.0 | C-6 (pyrimidine) |

| ~98.0 | C-5 (pyrimidine) |

| ~42.0 | -N(CH₂CH₃)₂ |

| ~13.0 | -N(CH₂CH₃)₂ |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 182.14 | [M+H]⁺ |

| 204.12 | [M+Na]⁺ |

Table 5: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretching (hydrazine) |

| 2850-2970 | C-H stretching (aliphatic) |

| ~1620 | C=N stretching (pyrimidine ring) |

| ~1580 | N-H bending (hydrazine) |

| 1400-1500 | C=C stretching (pyrimidine ring) |

| 1000-1300 | C-N stretching |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Initial Bioactivity Screening of N,N-diethyl-2-hydrazinylpyrimidin-4-amine and Related Analogs: A Technical Overview

Introduction

N,N-diethyl-2-hydrazinylpyrimidin-4-amine belongs to the broader class of substituted pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry. Pyrimidines are fundamental components of nucleic acids and have been successfully incorporated into a wide array of therapeutic agents. The introduction of a hydrazinyl group at the C2 position and a diethylamino group at the C4 position of the pyrimidine ring presents a unique chemical architecture with potential for diverse biological activities. While specific bioactivity data for N,N-diethyl-2-hydrazinylpyrimidin-4-amine is not extensively available in the public domain, this technical guide will provide a comprehensive overview of the initial bioactivity screening of structurally related 2-hydrazinylpyrimidine and 2,4-diaminopyrimidine derivatives. This analysis will focus on their potential as anticancer and antimicrobial agents, drawing upon established experimental protocols and reported quantitative data from analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this chemical class.

Anticancer Activity Screening

Substituted pyrimidine derivatives, including those with hydrazinyl and amino moieties, are frequently evaluated for their potential as anticancer agents. The primary screening assays typically involve assessing the cytotoxicity of the compounds against various cancer cell lines.

Experimental Protocols

A common method for determining cytotoxicity is the MTT assay.

MTT Assay Protocol for Cytotoxicity Screening

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations. The cells are treated with these dilutions and incubated for a specified period, typically 48 to 72 hours. Control wells containing untreated cells and cells treated with a standard anticancer drug (e.g., 5-Fluorouracil, Doxorubicin) are included.

-

MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Data Presentation: Anticancer Activity of Related Pyrimidine Derivatives

The following table summarizes the cytotoxic activity of various substituted pyrimidine derivatives against different cancer cell lines, as reported in the literature.

| Compound Class | Compound ID | Cancer Cell Line | IC50 (µM or µg/mL) | Reference Compound |

| Pyrazolo(1,5-a) pyrimidines | 5b | MCF-7 | 16.61 µg/mL | 5-FU |

| Pyrazolo(1,5-a) pyrimidines | 5d | MCF-7 | 19.67 µg/mL | 5-FU |

| Pyrazolo(1,5-a) pyrimidines | 5c | HepG-2 | 14.32 µg/mL | 5-FU |

| Pyrazolo(1,5-a) pyrimidines | 5h | HepG-2 | 19.24 µg/mL | 5-FU |

| 2,4-Diaminopyrimidines | 9k | A549 | 2.14 µM | Palbociclib |

| 2,4-Diaminopyrimidines | 9k | HCT-116 | 3.59 µM | Palbociclib |

| 2,4-Diaminopyrimidines | 9k | PC-3 | 5.52 µM | Palbociclib |

| 2,4-Diaminopyrimidines | 9k | MCF-7 | 3.69 µM | Palbociclib |

| Quinoline-based dihydrazones | 3b | MCF-7 | 7.016 µM | 5-FU |

| Quinoline-based dihydrazones | 3c | MCF-7 | 7.05 µM | 5-FU |

Note: The compounds listed are structurally related to N,N-diethyl-2-hydrazinylpyrimidin-4-amine but are not identical. Data is sourced from multiple studies for comparative purposes.[1][2][3]

Visualization of Anticancer Screening Workflow

Caption: General workflow for in vitro anticancer screening using the MTT assay.

Antimicrobial Activity Screening

The hydrazinyl and pyrimidine moieties are also present in many compounds with known antimicrobial properties. Therefore, initial screening of N,N-diethyl-2-hydrazinylpyrimidin-4-amine and its analogs would logically include evaluation against a panel of pathogenic bacteria and fungi.

Experimental Protocols

The minimum inhibitory concentration (MIC) is a key parameter determined during antimicrobial screening. The broth microdilution method is a standard technique for this purpose.

Broth Microdilution Method for MIC Determination

-

Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) is also tested as a reference.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Related Hydrazone and Pyrimidine Derivatives

The following table presents the MIC values for various hydrazone and pyrimidine derivatives against selected microbial strains.

| Compound Class | Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound |

| Hydrazide-hydrazone | 19 | E. coli | 12.5 | Ampicillin (MIC = 25) |

| Hydrazide-hydrazone | 19 | S. aureus | 6.25 | Ampicillin (MIC = 12.5) |

| Hydrazide-hydrazone | 19 | K. pneumoniae (MDR) | 12.5 | - |

| Hydrazide-hydrazone | 19 | MRSA1 | 3.125 | - |

| Pyrazoline derivative | 5 | S. aureus | 64 | - |

| Pyrazoline derivative | 22 | E. faecalis | 32 | - |

| Pyrazoline derivative | 24 | E. faecalis | 32 | - |

Note: The compounds listed are structurally related to N,N-diethyl-2-hydrazinylpyrimidin-4-amine but are not identical. Data is sourced from multiple studies for comparative purposes.[4][5][6]

Visualization of Antimicrobial Screening Workflow

Caption: Workflow for MIC determination by the broth microdilution method.

Potential Mechanisms of Action and Signaling Pathways

The bioactivity of pyrimidine derivatives often stems from their ability to interact with key cellular enzymes and signaling pathways. For instance, many 2,4-diaminopyrimidine derivatives have been identified as kinase inhibitors.[7]

Cyclin-Dependent Kinase (CDK) Inhibition Pathway

CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][7] The general mechanism involves the inhibitor binding to the ATP-binding pocket of the CDK, preventing the phosphorylation of its substrates.

References

- 1. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Predicted Mechanism of Action as a Kinase Inhibitor in Oncogenic Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a small molecule belonging to the 2,4-substituted pyrimidine class, a scaffold known for its prevalence in kinase inhibitors. While direct experimental data for this specific compound is not publicly available, its structural features strongly suggest a mechanism of action centered on the inhibition of protein kinases involved in cell proliferation and survival signaling pathways. This whitepaper presents a predicted mechanism of action for N,N-diethyl-2-hydrazinylpyrimidin-4-amine, postulating its role as an ATP-competitive inhibitor of key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K), and Aurora Kinase. We provide a detailed overview of the predicted signaling pathway, hypothetical quantitative data, comprehensive experimental protocols for validation, and illustrative diagrams to guide further research and development.

Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Inhibition

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology. Its ability to mimic the purine base of ATP allows for competitive binding to the ATP-binding pocket of a wide range of protein kinases. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.

The subject of this whitepaper, N,N-diethyl-2-hydrazinylpyrimidin-4-amine, possesses a 2,4-disubstituted pyrimidine core. The diethylamino group at the 4-position and a hydrazinyl moiety at the 2-position are hypothesized to be key determinants of its kinase binding affinity and selectivity. Based on extensive structure-activity relationship (SAR) studies of analogous compounds, we predict that N,N-diethyl-2-hydrazinylpyrimidin-4-amine functions as an inhibitor of one or more kinases within critical oncogenic signaling pathways.

Predicted Mechanism of Action: Inhibition of the EGFR Signaling Pathway

Given the prevalence of pyrimidine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), we postulate that N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a potential inhibitor of EGFR. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, and migration.

The predicted mechanism of action is as follows:

-

ATP-Competitive Binding: N,N-diethyl-2-hydrazinylpyrimidin-4-amine is predicted to bind to the ATP-binding pocket of the EGFR kinase domain. The pyrimidine core likely forms hydrogen bonds with the hinge region of the kinase, a common interaction for this class of inhibitors. The diethylamino and hydrazinyl substituents are expected to occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.

-

Inhibition of Autophosphorylation: By occupying the ATP-binding site, the compound prevents the binding of ATP, thereby inhibiting the autophosphorylation of the EGFR and its subsequent activation.

-

Downregulation of Downstream Signaling: The inhibition of EGFR activation leads to the suppression of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This results in the inhibition of cell cycle progression, induction of apoptosis, and a decrease in cell proliferation.

Predicted Signaling Pathway

The following diagram illustrates the predicted mechanism of action of N,N-diethyl-2-hydrazinylpyrimidin-4-amine within the EGFR signaling pathway.

Quantitative Data (Hypothetical)

To illustrate the potential efficacy of N,N-diethyl-2-hydrazinylpyrimidin-4-amine, the following table summarizes hypothetical quantitative data that would be generated from in vitro kinase assays and cell-based proliferation assays.

| Assay Type | Target Kinase | Cell Line | Metric | Hypothetical Value |

| In Vitro Kinase Assay | EGFR | - | IC50 | 50 nM |

| In Vitro Kinase Assay | PI3Kα | - | IC50 | 200 nM |

| In Vitro Kinase Assay | Aurora Kinase A | - | IC50 | 500 nM |

| Cell Proliferation Assay | A549 (NSCLC) | A549 | GI50 | 150 nM |

| Cell Proliferation Assay | MCF-7 (Breast) | MCF-7 | GI50 | 300 nM |

| Cell Proliferation Assay | HCT116 (Colon) | HCT116 | GI50 | 450 nM |

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Experimental validation is required to determine the actual activity of N,N-diethyl-2-hydrazinylpyrimidin-4-amine.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted mechanism of action.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, and a rescue of luminescence in the presence of an inhibitor indicates inhibitory activity.

Materials:

-

Recombinant human kinase (e.g., EGFR, PI3K, Aurora Kinase)

-

Kinase substrate peptide

-

N,N-diethyl-2-hydrazinylpyrimidin-4-amine (test compound)

-

Staurosporine (positive control inhibitor)

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in kinase reaction buffer.

-

In a 96-well plate, add the kinase and its specific substrate to each well.

-

Add the diluted test compound or control to the respective wells. Include a no-inhibitor control (vehicle only) and a no-kinase control.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete cell culture medium

-

N,N-diethyl-2-hydrazinylpyrimidin-4-amine (test compound)

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound and positive control in complete medium.

-

Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle-only control.

-

Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent growth inhibition for each concentration and determine the GI50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the experimental validation of the predicted mechanism of action.

Literature review of substituted pyrimidine compounds in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its synthetic tractability, has made it a cornerstone in the development of a vast array of therapeutic agents. This technical guide provides a comprehensive literature review of substituted pyrimidine compounds in drug discovery, focusing on key therapeutic areas, quantitative structure-activity relationships, detailed experimental protocols, and the intricate signaling pathways they modulate.

Therapeutic Applications of Substituted Pyrimidines

The versatility of the pyrimidine core has been exploited to develop drugs across a wide spectrum of diseases. Substitutions at the 2, 4, 5, and 6 positions of the pyrimidine ring allow for the fine-tuning of physicochemical properties and biological activity, leading to potent and selective agents.[1]

Oncology

In the realm of oncology, substituted pyrimidines have emerged as powerful anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[2][3] The pyrimidine scaffold serves as an excellent bioisostere for the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases.[4]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Several FDA-approved non-small cell lung cancer drugs, such as gefitinib and erlotinib, feature a quinazoline core, a fused pyrimidine derivative.[5] More recent research has focused on developing novel pyrimidine-based EGFR inhibitors to overcome drug resistance. For instance, pyrimidine-5-carbonitrile derivatives have been synthesized and shown to exhibit potent antiproliferative activity against various cancer cell lines, in some cases exceeding the potency of erlotinib.[6][7]

Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Bisanilinopyrimidines have been identified as a class of potent and selective Aurora A kinase inhibitors.[8] Structure-activity relationship (SAR) studies have shown that substitutions on the aniline rings and the pyrimidine core can significantly impact potency and selectivity.[8]

Other Kinase Targets: The pyrazolo[3,4-d]pyrimidine scaffold is another key platform for developing kinase inhibitors.[4] This fused pyrimidine system is present in drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell cancers.[9] Numerous studies have explored substitutions on this scaffold to target other kinases like Src, ABL, and CDK2.[4][9]

Antiviral Agents

The structural similarity of pyrimidine derivatives to nucleosides has made them a rich source of antiviral drugs.[10] These compounds can act as chain terminators during viral DNA or RNA synthesis or as inhibitors of key viral enzymes.

Human Immunodeficiency Virus (HIV): Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of antiretroviral therapy. Several pyrimidine-based NNRTIs have been developed that exhibit potent anti-HIV activity.[1][6]

Other Viruses: The antiviral activity of substituted pyrimidines extends beyond HIV.[10] For example, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[5] Pyrrolo[2,3-d]pyrimidine (7-deazapurine) nucleosides have also been identified as potent antiviral agents, particularly against the Hepatitis C virus (HCV).[11]

Central Nervous System (CNS) Disorders

Substituted pyrimidines are increasingly being investigated for the treatment of CNS disorders due to their ability to modulate various receptors and enzymes in the brain.[12][13] The pyrimidine scaffold has been incorporated into agents targeting 5-HT receptors, adenosine receptors, and cannabinoid receptors.[12][13] Recently, novel substituted pyrimidine derivatives have been synthesized and evaluated as potential anti-Alzheimer's agents, showing promising results as acetylcholinesterase inhibitors.[14]

Quantitative Data Presentation

The following tables summarize the in vitro biological activities of selected substituted pyrimidine compounds from the literature.

Table 1: Anticancer Activity of Substituted Pyrimidine Derivatives

| Compound | Target/Assay | Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 95 (2-(phenylamino)pyrimidine derivative) | EGFR triple mutant | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 | [1] |

| Aminopyrimidine RDS 3442 | Cell Viability | Glioblastoma, TNBC, Oral Squamous Cell Carcinoma, Colon Cancer | EC50s: 4 - 8 | [15] |

| Compound 138 (oxazole-pyrimidine derivative) | Anticancer | MCF-7 | 0.01 ± 0.0065 | [7] |

| Compound 138 (oxazole-pyrimidine derivative) | Anticancer | A549 | 0.04 ± 0.0072 | [7] |

| Indazol-pyrimidine derivative 129 | Anticancer | A549 | Potent | [7] |

| Indazol-pyrimidine derivative 132 | Anticancer | MCF-7 | 1.629 | [7] |

| Pyrimidine-5-carbonitrile derivative 15b | Anticancer | HCT-116, HepG-2, MCF-7, A549 | More potent than erlotinib | [6] |

| Bisanilinopyrimidine (HLM008598) | Aurora A Kinase | - | - | [8] |

| Pyrazolo[3,4-d]pyrimidine (Compound 15) | Anticancer | Various NCI cell lines | GI50: 0.018 - 9.98 | [16] |

| Sulfamide-bearing pyrimidine | Anticancer | HT-29, M21, MCF7 | GI50 < 6 | [17] |

Table 2: Antiviral Activity of Substituted Pyrimidine Derivatives

| Compound | Virus | Assay | EC50 (µM) | Reference |

| Piperidinyl-substituted[1][12][18]triazolo[1,5-a] pyrimidines | HIV | - | Moderate activity | [6] |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidine 7a | HCoV-229E | - | Remarkable efficacy | [5] |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidine 7b | HCoV-229E | - | Remarkable efficacy | [5] |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | - | Remarkable efficacy | [5] |

| 7-Hetaryl-7-deazaadenosines | Various | - | Potent cytostatic/cytotoxic effects | [11] |

Table 3: CNS Activity of Substituted Pyrimidine Derivatives

| Compound | Target/Assay | In vivo/In vitro | Activity | Reference |

| N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (5b) | Anti-Alzheimer's (AChE inhibition) | In vivo / In silico | Excellent anti-Alzheimer's profile | [14] |

| Pyrimidine-substituted CAMKIV inhibitor (Compound 1) | CAMKIV | In vitro | ΔG = -11.52 kcal/mol, K = 9.2 × 10¹⁰ m⁻¹ | [19] |

| Pyrimidine-substituted CAMKIV inhibitor (Compound 1) | Anticancer (Human hepatoma cell line) | In vitro | IC50 = 39 µM | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Synthesis of 2,4-Disubstituted Pyrimidines

A common method for the synthesis of 2,4-disubstituted pyrimidines involves the condensation of a β-ketoester with a guanidine derivative.[20]

Example: Synthesis of 4-hydroxy-2,6-dimethylpyrimidine [20]

-

Reaction Setup: A mixture of ethyl acetoacetate and acetamidine is prepared in a suitable solvent, such as ethanol.

-

Catalyst Addition: A base catalyst, typically sodium ethoxide or sodium hydroxide, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux for a specified period.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized with an acid, and the resulting precipitate is collected by filtration, washed, and purified by recrystallization to afford the desired 4-hydroxy-2,6-dimethylpyrimidine.

In Vitro Kinase Inhibition Assay (Example: Z'-LYTE Assay for Aurora A)[8]

-

Assay Principle: The Z'-LYTE assay is a fluorescence-based assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.

-

Reagents: The assay requires the kinase enzyme (e.g., Aurora A), a specific peptide substrate, ATP, and the Z'-LYTE detection reagents.

-

Procedure:

-

The test compounds (substituted pyrimidines) are serially diluted and added to the wells of a microplate.

-

The kinase, peptide substrate, and ATP are then added to initiate the kinase reaction.

-

After incubation at room temperature, the development reagent is added, followed by the stop reagent.

-

The fluorescence is read on a plate reader at two different wavelengths.

-

-

Data Analysis: The ratio of the two fluorescence emissions is calculated, which is proportional to the extent of phosphorylation. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anticancer Cell Proliferation Assay (Example: MTT Assay)[19]

-

Cell Seeding: Cancer cells (e.g., human hepatoma cell line) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted pyrimidine compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action of substituted pyrimidine compounds.

Caption: EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Caption: Experimental workflow for the discovery of Aurora kinase inhibitors.

Caption: Mechanism of action for pyrimidine-based antiviral nucleoside analogs.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RECENT ADVANCES ON PYRIMIDINE DERIVATIVES AS ANTICANCER AGENTS. [ajps.journals.ekb.eg]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]

- 16. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 17. Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 19. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. wjarr.com [wjarr.com]

Spectroscopic Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N-diethyl-2-hydrazinylpyrimidin-4-amine. Due to the absence of published experimental spectra for this specific compound, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from analogous structures. Furthermore, it outlines standardized experimental protocols for acquiring such data, serving as a practical resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N,N-diethyl-2-hydrazinylpyrimidin-4-amine. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic values for similar functional groups and molecular fragments.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a (CH₃) | 1.1 - 1.3 | Triplet (t) | 6H | ~7.0 |

| H-b (CH₂) | 3.4 - 3.6 | Quartet (q) | 4H | ~7.0 |

| H-c (NH) | 4.0 - 5.5 | Broad Singlet (br s) | 1H | - |

| H-d (NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | 2H | - |

| H-e (Ar-H) | 6.0 - 6.2 | Doublet (d) | 1H | ~5.0 |

| H-f (Ar-H) | 7.8 - 8.0 | Doublet (d) | 1H | ~5.0 |

Note: The chemical shifts for NH and NH₂ protons are highly dependent on solvent and concentration and may exchange with D₂O.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-a (CH₃) | 12 - 15 |

| C-b (CH₂) | 42 - 45 |

| C-5 | 105 - 108 |

| C-4 | 160 - 163 |

| C-6 | 162 - 165 |

| C-2 | 168 - 171 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine & Amine) | 3400 - 3200 | Medium-Strong, Broad |

| C-H Stretch (Aliphatic) | 2975 - 2850 | Medium-Strong |

| C=N Stretch (Pyrimidine Ring) | 1650 - 1580 | Strong |

| N-H Bend (Amine/Hydrazine) | 1640 - 1550 | Medium |

| C-N Stretch (Aromatic & Aliphatic) | 1350 - 1250 | Medium-Strong |

| N-H Wag (Amine/Hydrazine) | 910 - 665 | Medium, Broad |

Predicted Mass Spectrometry (MS) Data

The following data is based on predicted values for various adducts of the parent molecule (C₈H₁₅N₅, Monoisotopic Mass: 181.1328 Da).[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.1400 |

| [M+Na]⁺ | 204.1220 |

| [M+K]⁺ | 220.0959 |

| [M-H]⁻ | 180.1255 |

| [M+NH₄]⁺ | 199.1666 |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of a small organic molecule such as N,N-diethyl-2-hydrazinylpyrimidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired resolution of exchangeable protons.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solvent for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 500 MHz).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H spectrum using standard parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (adjust as needed for signal-to-noise ratio)

-

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch the spectrometer to the ¹³C channel.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters:

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the same solvent, often with the addition of a small amount of formic acid (0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 Da).

-

Optimize key ESI parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.

-

For high-resolution mass spectrometry (HRMS), use an appropriate analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the different analytical techniques.

References

Exploring the synthetic routes for functionalized pyrimidine amines

An In-depth Technical Guide to the Synthetic Routes for Functionalized Pyrimidine Amines

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of numerous biologically active molecules, including nucleic acids (cytosine, thymine, and uracil) and various therapeutic agents.[1][2] Functionalized pyrimidine amines, in particular, represent a privileged scaffold in medicinal chemistry due to their ability to form crucial hydrogen bonds and engage in dipole-dipole interactions with biological targets.[1] This has led to their incorporation into a wide array of approved drugs for treating cancer, viral infections, and inflammatory diseases.[1][3][4] The development of efficient and versatile synthetic routes to access structurally diverse pyrimidine amines is therefore a critical focus for researchers in drug discovery and development.

This technical guide provides a comprehensive overview of the core synthetic strategies for preparing functionalized pyrimidine amines, including detailed experimental protocols, quantitative data summaries, and workflow diagrams to facilitate understanding and application in a research setting.

Core Synthetic Strategies

The synthesis of functionalized pyrimidine amines can be broadly categorized into two approaches: the construction of the pyrimidine ring from acyclic precursors (cyclocondensation) and the functionalization of a pre-existing pyrimidine core.

Principle of Pyrimidine Synthesis: Cyclocondensation Reactions

The most traditional and fundamental method for constructing the pyrimidine ring is the cyclocondensation of a three-carbon component (such as a β-dicarbonyl compound or its equivalent) with a nitrogen-containing C-N-C fragment, typically guanidine, urea, or an amidine.[5][6] This approach allows for the direct incorporation of the amino group and other substituents onto the pyrimidine core.

Caption: General Principle of Pyrimidine Ring Synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for introducing amino groups onto a pyrimidine ring that is already synthesized and appropriately activated, typically with a halogen leaving group.[5][7][8] The reaction involves the addition of a nucleophile (an amine) to the electron-deficient pyrimidine ring, followed by the elimination of the leaving group. The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophilic attack.[7]

A common strategy involves the reaction of chloro-substituted pyrimidines with various primary or secondary amines.[3][9][10]

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Multi-Component Reactions (MCRs)

Modern synthetic strategies increasingly rely on multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[11] Several one-pot procedures have been developed for synthesizing pyrimidine amines. For instance, a three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a base like potassium tert-butoxide (KOtBu) in DMSO, provides a direct route to highly substituted 2-aminopyrimidines.[12]

Caption: Three-Component Synthesis of 2-Aminopyrimidines.

The Dimroth Rearrangement

The Dimroth rearrangement is a fascinating isomerization reaction where endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, including pyrimidines, exchange places.[13][14] The accepted mechanism typically involves protonation, followed by hydrolytic ring-opening to form an intermediate, which then undergoes rotation and subsequent ring-closure to yield the rearranged isomer.[13][14][15] This rearrangement is particularly useful in the synthesis of condensed pyrimidine systems and other complex heterocyclic structures.[13][16]

Caption: Mechanism of the Dimroth Rearrangement.

Quantitative Data Summary

The efficiency of synthetic routes is best evaluated through quantitative data. The following tables summarize yields and biological activity for select functionalized pyrimidine amines.

Table 1: Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Aromatic Substitution [3][9]

| Compound | Starting Amine | Yield (%) |

| 1 | Aniline | 90 |

| 2 | 2-Methoxyaniline | 85 |

| 3 | 3-Methoxyaniline | 88 |

| 4 | 4-Methoxyaniline | 92 |

| 5 | 2,5-Dimethoxyaniline | 89 |

| 7 | 5-Chloro-2,4-dimethoxyaniline | 94 |

Data sourced from a study synthesizing 2-aminopyrimidine derivatives by reacting 2-amino-4,6-dichloropyrimidine with various amines.[3][9]

Table 2: One-Pot Synthesis of 2-Aminopyrimidines and Yields [12]

| Product | Starting Ketone | Yield (%) |

| 4a | Acetophenone | 71 |

| 4b | 4'-Methylacetophenone | 75 |

| 4c | 4'-Methoxyacetophenone | 80 |

| 4d | 4'-Chloroacetophenone | 65 |

| 4f | Butyrophenone | 58 |

Data from a three-component reaction of ketones, phenylacetylene, and guanidine.[12]

Table 3: β-Glucuronidase Inhibitory Activity of Synthesized 2-Aminopyrimidine Derivatives [3][9]

| Compound | IC₅₀ (µM) |

| 24 | 2.8 ± 0.10 |

| Standard (D-saccharic acid 1,4-lactone) | 45.75 ± 2.16 |

IC₅₀ values indicate the concentration required for 50% inhibition of the enzyme. Compound 24 showed significantly superior activity compared to the standard.[3][9]

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via SNAr

This protocol is adapted from the solvent-free synthesis of 2-aminopyrimidine derivatives evaluated as β-glucuronidase inhibitors.[3][9][10]

-

Materials:

-

2-Amino-4,6-dichloropyrimidine (3 mmol)

-

Substituted amine (3 mmol)

-

Triethylamine (6 mmol)

-

Distilled water

-

Ethanol

-

-

Procedure:

-

Finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol) are combined in a reaction vessel.

-

The mixture is heated under solvent-free conditions at 80–90 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

-

Upon completion, the reaction mixture is cooled and distilled water is added.

-

The resulting precipitate is collected by filtration.

-

The crude product is purified by crystallization from ethanol to yield the final 2-aminopyrimidine derivative.[3]

-

Protocol 2: General Procedure for the One-Pot Synthesis of 2-Aminopyrimidines

This protocol is adapted from the three-component reaction of ketones, arylacetylenes, and guanidine.[12]

-

Materials:

-

Ketone (5 mmol)

-

Arylacetylene (5 mmol)

-

Potassium tert-butoxide (KOtBu) (6 mmol, 673 mg)

-

Dimethyl sulfoxide (DMSO) (10 mL)

-

Guanidine nitrate ((NH₂)₂C=NH·HNO₃) (6.0 mmol, 733 mg)

-

Water (5 mmol, 90 mg)

-

Potassium hydroxide (KOH·0.5H₂O) (5 mmol, 325 mg)

-

-

Procedure:

-

A mixture of the ketone (5 mmol), arylacetylene (5 mmol), and KOtBu (6 mmol) in DMSO (10 mL) is heated to 100 °C and stirred for 30 minutes.

-

The mixture is then cooled to 70 °C.

-

Water (5 mmol) and guanidine nitrate (6.0 mmol) are added, and the reaction is stirred at 70 °C for 0.5–4.0 hours, depending on the ketone substrate.

-

KOH·0.5H₂O (5 mmol) is added, and the mixture is stirred for an additional 30 minutes at 70 °C.

-

After cooling, the reaction mixture is worked up and the product is purified by column chromatography (Al₂O₃) to isolate the target 2-aminopyrimidine.[12]

-

Conclusion

The synthesis of functionalized pyrimidine amines is a dynamic field of chemical research, driven by the immense pharmacological importance of this scaffold. While classical cyclocondensation reactions remain a staple for building the pyrimidine core, modern methods such as nucleophilic aromatic substitution, multi-component reactions, and specialized rearrangements like the Dimroth rearrangement offer powerful and flexible tools for creating diverse libraries of these valuable compounds. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and the need for efficiency and scalability. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel pyrimidine amines for biological evaluation.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine synthesis [organic-chemistry.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dimroth rearrangement - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Dimroth rearrangement of pyrimidine nucleosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Targets for N,N-diethyl-2-hydrazinylpyrimidin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a synthetic molecule featuring a di-substituted pyrimidine core. While direct biological data for this specific compound is limited in publicly accessible literature, its structural motifs—the 2-hydrazinylpyrimidine and 4-aminopyrimidine scaffolds—are recognized as "privileged structures" in medicinal chemistry. These scaffolds are present in numerous compounds with demonstrated activity against a range of therapeutic targets. This guide synthesizes available structure-activity relationship (SAR) data for related compounds to postulate the most probable biological targets for N,N-diethyl-2-hydrazinylpyrimidin-4-amine. Based on this analysis, the primary potential therapeutic target classes identified are Protein Kinases , Histone Deacetylases (HDACs) , Dipeptidyl Peptidase IV (DPP-4) , Cyclooxygenases (COX) , and Dihydroorotate Dehydrogenase (DHODH) . This document provides a comprehensive overview of the rationale for each potential target, summarizes quantitative data from related compounds, details relevant experimental protocols for target validation, and presents key information in structured tables and diagrams to facilitate further research and drug development efforts.

Introduction to N,N-diethyl-2-hydrazinylpyrimidin-4-amine

N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a small molecule with the chemical formula C8H15N5. The core of the molecule is a pyrimidine ring, a heterocyclic aromatic compound that is a fundamental component of nucleic acids. The pyrimidine ring is substituted at the 2-position with a hydrazinyl group (-NHNH2) and at the 4-position with a diethylamino group (-N(CH2CH3)2). The presence of these functional groups on the privileged pyrimidine scaffold suggests a high likelihood of biological activity. An early study on related 4-hydrazino pyrimidine derivatives indicated potential virostatic, anti-inflammatory, and cytostatic activities, providing a historical basis for investigating the therapeutic potential of this chemical class.

Postulated Therapeutic Targets and Rationale

Based on extensive review of literature pertaining to the biological activities of aminopyrimidine and hydrazinylpyrimidine derivatives, the following therapeutic targets are proposed for N,N-diethyl-2-hydrazinylpyrimidin-4-amine.

Protein Kinases

The 2-aminopyrimidine scaffold is a well-established ATP-mimetic, capable of forming key hydrogen bonds within the hinge region of the ATP-binding pocket of numerous protein kinases. Deregulation of protein kinase activity is a hallmark of cancer and other diseases.

-

Rationale: Many aminopyrimidine derivatives are potent inhibitors of various protein kinases, including EGFR, c-KIT, VEGFR, PDGFR, Akt, and Aurora kinases. The 4-amino group is crucial for hinge-binding, and substitutions at this position, as well as at the 2-position, modulate potency and selectivity. The diethylamino group at the 4-position and the hydrazinyl group at the 2-position of the query molecule would influence its interaction with the kinase active site.

Histone Deacetylases (HDACs)

HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. HDAC inhibitors have emerged as a significant class of anti-cancer agents.

-

Rationale: Several pyrimidine-based scaffolds have been successfully developed as HDAC inhibitors. The pyrimidine ring often serves as a "cap" group that interacts with the surface of the enzyme, while a linker connects it to a zinc-binding group. While N,N-diethyl-2-hydrazinylpyrimidin-4-amine does not possess a classical zinc-binding group, the hydrazinyl moiety could potentially coordinate with the active site zinc ion, or the entire molecule could act as a novel scaffold for HDAC inhibition.

Dipeptidyl Peptidase IV (DPP-4)

DPP-4 is a serine protease that inactivates incretin hormones, which are important for regulating blood glucose levels. DPP-4 inhibitors are a major class of drugs for the treatment of type 2 diabetes.

-

Rationale: A number of pyrimidine and pyrimidinone derivatives have been identified as potent and selective DPP-4 inhibitors. The pyrimidine core is often a key structural element for interaction with the enzyme's active site. The specific substitutions on the pyrimidine ring of N,N-diethyl-2-hydrazinylpyrimidin-4-amine would determine its potential fit and inhibitory activity against DPP-4.

Cyclooxygenases (COX)

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes.

-

Rationale: Pyrimidine derivatives have been investigated as anti-inflammatory agents, with some exhibiting selective COX-2 inhibition. The mechanism often involves the pyrimidine core fitting into the active site of the COX enzyme. The anti-inflammatory activity noted for related hydrazinopyrimidines suggests that COX inhibition is a plausible mechanism of action.

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes.

-

Rationale: Inhibition of DHODH is a validated therapeutic strategy for autoimmune diseases and cancer. Given that the core of the molecule is a pyrimidine, it is plausible that it could act as a feedback inhibitor or an allosteric modulator of an enzyme involved in pyrimidine biosynthesis. Structure-activity relationship studies have shown that pyrimidine analogs can inhibit DHODH, although a 6-carboxylic acid group is often important for activity, which is absent in the query molecule.

Quantitative Data for Structurally Related Compounds

Direct quantitative data for N,N-diethyl-2-hydrazinylpyrimidin-4-amine is not available in the reviewed literature. However, the following table summarizes IC50 values for related pyrimidine derivatives against the postulated target classes, providing a benchmark for potential potency.

| Compound Class | Target | Specific Compound Example | IC50 (nM) | Reference |

| Aminopyrimidine | Aurora Kinase A | N-trisubstituted pyrimidine derivative | 7.1 | |

| Aminopyrimidine | Aurora Kinase B | N-trisubstituted pyrimidine derivative | 25.7 | |

| Pyrazolo[3,4-d]pyrimidine | Focal Adhesion Kinase (FAK) | 2,4-diarylaminopyrimidine hydrazone (14f) | 113 | |

| Pyrrolo[2,3-d]pyrimidine | HDAC6 | Compound 7a | Potent (specific value not stated) | |

| Thienopyrimidine | DPP-4 | Compound 10d | 0.33 | |

| Pyrazolo[1,5-a]pyrimidine | COX-2 | 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) | Potent and selective (specific value not stated) | |

| Pyrimidine Analog | DHODH | Brequinar | 4.5 | |

| Pyrimidine Analog | DHODH | H-006 | 3.8 |

Visualization of Pathways and Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in validating the potential therapeutic targets of N,N-diethyl-2-hydrazinylpyrimidin-4-amine.

Protein Kinase Inhibition Assay (General Fluorometric Method)

-

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The kinase phosphorylates a substrate, and the amount of product is quantified, often using a fluorescence-based method.

-

Materials:

-

Purified recombinant protein kinase of interest.

-

Kinase-specific peptide substrate.

-

ATP.

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

N,N-diethyl-2-hydrazinylpyrimidin-4-amine dissolved in DMSO.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

96-well or 384-well microplates (white, for luminescence).

-

Plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare serial dilutions of N,N-diethyl-2-hydrazinylpyrimidin-4-amine in kinase assay buffer. Also prepare positive (known inhibitor) and negative (DMSO vehicle) controls.

-

In a microplate, add the test compound dilutions, positive control, or negative control.

-

Add the purified kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced (or substrate consumed) using a detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

-

Principle: This assay measures the activity of HDAC enzymes by quantifying the deacetylation of a fluorogenic substrate. The deacetylated product is then cleaved by a developer enzyme to release a fluorescent molecule.

-

Materials:

-

Nuclear extract containing HDACs or purified recombinant HDAC enzyme.

-

HDAC assay buffer.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction).

-

N,N-diethyl-2-hydrazinylpyrimidin-4-amine dissolved in DMSO.

-

96-well microplates (black, for fluorescence).

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in HDAC assay buffer. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and DMSO as a negative control.

-

In a microplate, add the test compound dilutions or controls.

-

Add the HDAC enzyme source (nuclear extract or purified enzyme) to each well.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution to each well.

-

Incubate at room temperature for 15-20 minutes to allow for the release of the fluorophore.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay (Fluorometric)

-

Principle: This assay quantifies DPP-4 activity by measuring the cleavage of a specific fluorogenic substrate, Gly-Pro-AMC. Inhibition of this cleavage by a test compound results in a decreased fluorescent signal.

-

Materials:

-

Recombinant human DPP-4 enzyme.

-

DPP-4 assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

DPP-4 substrate (Gly-Pro-AMC).

-

N,N-diethyl-2-hydrazinylpyrimidin-4-amine dissolved in DMSO.

-

A known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.

-

96-well microplates (black).

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

-

Procedure:

-

Prepare serial dilutions of the test compound and controls in assay buffer.

-

Add the test compound dilutions or controls to the wells of the microplate.

-

Add the DPP-4 enzyme solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the DPP-4 substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cyclooxygenase (COX) Inhibition Assay (ELISA-based)

-

Principle: This method measures the production of Prostaglandin E2 (PGE2) by COX-1 or COX-2 from arachidonic acid. The amount of PGE2 is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

Materials:

-

Purified COX-1 or COX-2 enzyme.

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

N,N-diethyl-2-hydrazinylpyrimidin-4-amine dissolved in a suitable solvent.

-

Known COX inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective) as positive controls.

-

PGE2 ELISA kit.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and controls.

-

In reaction tubes, combine the reaction buffer, heme, and the COX enzyme.

-

Add the test compound or controls and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid and incubate for a precise time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a solution of stannous chloride or another suitable agent.

-

Dilute the reaction mixtures and quantify the amount of PGE2 produced using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay (Colorimetric)

-

Principle: This assay measures the activity of DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. Inhibition of DHODH leads to a slower rate of DCIP reduction, observed as a decrease in absorbance.

-

Materials:

-

Recombinant human DHODH.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).

-

Coenzyme Q10.

-

2,6-dichloroindophenol (DCIP).

-

Dihydroorotic acid (substrate).

-

N,N-diethyl-2-hydrazinylpyrimidin-4-amine dissolved in DMSO.

-

A known DHODH inhibitor (e.g., Brequinar) as a positive control.

-

96-well microplates (clear).

-

Spectrophotometer plate reader capable of reading absorbance at ~600-650 nm.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

-

Prepare serial dilutions of the test compound and controls.

-

In a microplate, add the test compound or controls, followed by the DHODH enzyme. Pre-incubate at 25°C for 30 minutes.

-

Initiate the reaction by adding dihydroorotic acid.

-

Immediately measure the absorbance at 650 nm in kinetic mode for 10-15 minutes at 25°C.

-

Determine the rate of reaction (change in absorbance over time) for each well.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Conclusion

While direct experimental evidence for the therapeutic targets of N,N-diethyl-2-hydrazinylpyrimidin-4-amine is currently lacking, a comprehensive analysis of the structure-activity relationships of its core scaffolds—aminopyrimidine and hydrazinylpyrimidine—strongly suggests its potential to interact with several important classes of enzymes. The most promising potential targets include protein kinases, histone deacetylases, dipeptidyl peptidase IV, cyclooxygenases, and dihydroorotate dehydrogenase. The information and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these potential targets. Further investigation through the outlined experimental workflows is essential to elucidate the precise mechanism of action and to unlock the full therapeutic potential of this compound.

In Silico Analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine: A Technical Guide to Molecular Interaction Modeling

This technical guide offers a comprehensive overview of the computational methodologies for characterizing the molecular interactions of N,N-diethyl-2-hydrazinylpyrimidin-4-amine. The content herein is intended for an audience of researchers, scientists, and professionals in the field of drug development and computational biology.

Introduction to N,N-diethyl-2-hydrazinylpyrimidin-4-amine and In Silico Modeling

N,N-diethyl-2-hydrazinylpyrimidin-4-amine is a synthetic compound featuring a pyrimidine core, a structural motif prevalent in a wide array of biologically active molecules.[1][2][3] The unique substitution pattern of this molecule suggests the potential for specific interactions with biological macromolecules, making it a candidate for drug discovery research. In silico modeling, a cornerstone of modern computer-aided drug design (CADD), provides a powerful and resource-efficient means to predict and analyze these interactions at a molecular level.[4][5][6] This approach accelerates the identification of potential protein targets and the elucidation of binding mechanisms, thereby guiding further experimental validation.

This guide will detail the standard in silico workflow, including molecular docking to predict binding poses, molecular dynamics simulations to assess complex stability, and the generation of hypothetical quantitative data and signaling pathway diagrams to contextualize the potential biological role of this compound.

Methodologies: In Silico Experimental Protocols

The following sections outline the detailed protocols for the computational analysis of N,N-diethyl-2-hydrazinylpyrimidin-4-amine.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity.[5][7]

Protocol:

-

Ligand Preparation:

-

The 2D structure of N,N-diethyl-2-hydrazinylpyrimidin-4-amine is sketched using chemical drawing software (e.g., ChemDraw).

-

The 2D structure is converted to a 3D conformation.

-

Energy minimization of the 3D structure is performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Partial charges are assigned to the atoms of the ligand.

-

-

Receptor Preparation:

-

A 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

All non-essential water molecules and co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and the protonation states of ionizable residues are assigned, typically at a physiological pH of 7.4.

-

The binding site is defined, often based on the location of a co-crystallized ligand or through pocket detection algorithms.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock Vina, Glide) is used to systematically sample a large number of orientations and conformations of the ligand within the defined binding site of the receptor.

-

Each generated pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol.

-

-

Analysis of Results:

-

The docking poses are ranked based on their scores.

-

The top-ranked poses are visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein.[7]

-

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and the nature of the interactions over time.[8][9]

Protocol:

-

System Setup:

-

The most promising ligand-protein complex from molecular docking is used as the starting structure.

-

The complex is placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to a target temperature (e.g., 300 K) under the NVT (canonical) ensemble.

-

The system is then equilibrated at a constant pressure (e.g., 1 atm) and temperature under the NPT (isothermal-isobaric) ensemble. This ensures the system reaches the correct density.

-

-

Production Run:

-

Trajectory Analysis:

-

The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) are performed to provide a more accurate estimation of binding affinity.

-

Data Presentation: Quantitative In Silico Analysis

The following table summarizes hypothetical quantitative data from the in silico modeling of N,N-diethyl-2-hydrazinylpyrimidin-4-amine against a putative protein kinase target.

| Analysis Type | Parameter | Hypothetical Value | Software/Method |

| Molecular Docking | Binding Affinity (kcal/mol) | -9.2 | AutoDock Vina |

| Hydrogen Bonds | 3 (with Leu83, Glu101, Asp164) | MOE | |

| Molecular Dynamics | Ligand RMSD (Å) | 1.5 ± 0.4 | GROMACS |

| Protein Backbone RMSD (Å) | 2.1 ± 0.3 | GROMACS | |

| Binding Free Energy (kcal/mol) | -45.8 ± 5.1 | MM/PBSA | |

| ADMET Prediction | LogP (Lipophilicity) | 2.85 | SwissADME |

| Water Solubility | Moderately Soluble | SwissADME | |

| Blood-Brain Barrier Permeation | No | SwissADME | |

| Cytochrome P450 Inhibition | CYP2D6, CYP3A4 inhibitor | SwissADME |

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the in silico experiments and a hypothetical signaling pathway involving the target.

Caption: In silico experimental workflow for interaction analysis.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion